molecular formula C8H11NO3 B6214136 7-oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid CAS No. 2731010-85-6

7-oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid

Cat. No. B6214136
CAS RN: 2731010-85-6
M. Wt: 169.2
InChI Key:
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Description

7-oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid (7-oxo-BCA) is a cyclic acid that has been studied for its potential applications in biochemistry and medicine. It is a cyclic acid with a molecular formula of C7H11NO3. 7-oxo-BCA is a derivative of the amino acid tryptophan and is produced by the oxidation of tryptophan. It has been found to have a variety of biochemical and physiological effects, as well as potential applications in lab experiments.

Mechanism of Action

7-oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid has been found to act as an antioxidant, anti-inflammatory, and anti-cancer agent. It has been found to scavenge reactive oxygen species, inhibit the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
7-oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to increase the production of adiponectin, a hormone that helps regulate glucose and fatty acid metabolism. It has also been found to reduce levels of triglycerides, cholesterol, and low-density lipoprotein cholesterol. In addition, it has been found to reduce inflammation, improve glucose tolerance, and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

The use of 7-oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid in lab experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize and can be used in a variety of experiments. It is also a stable compound that can be used in a variety of experimental conditions. However, there are some limitations to using 7-oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid in lab experiments. For example, it has been found to be toxic at high concentrations, and it can interfere with other compounds in the experiment.

Future Directions

There are several potential future directions for the use of 7-oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid. It could be used in the development of new drugs or therapies for the treatment of diabetes, obesity, and cardiovascular diseases. It could also be used to develop new methods of synthesizing other compounds. Additionally, it could be used to develop new methods of diagnosing and treating cancer. Finally, it could be used to develop new methods of synthesizing other compounds for use in biochemistry and medicine.

Synthesis Methods

7-oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid is produced by the oxidation of tryptophan. It can be synthesized using a variety of methods, such as the oxidation of tryptophan with nitric acid, the oxidation of tryptophan with hydrogen peroxide, and the oxidation of tryptophan with potassium permanganate. It can also be synthesized by the oxidation of tryptophan with potassium dichromate.

Scientific Research Applications

7-oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid has been studied for its potential applications in biochemistry and medicine. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to have potential applications in the treatment of diabetes, obesity, and cardiovascular diseases.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Chloroacetic acid", "Sodium bicarbonate", "Sodium chloride", "Ethanol", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form cyclohexanone oxime.", "Step 2: Cyclohexanone oxime is then reacted with chloroacetic acid in the presence of sodium bicarbonate to form 7-oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid.", "Step 3: The product is then purified by recrystallization from ethanol and water to obtain the final compound." ] }

CAS RN

2731010-85-6

Molecular Formula

C8H11NO3

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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